molecular formula C16H10N2O2 B7777770 (3Z)-3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one

(3Z)-3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one

Cat. No.: B7777770
M. Wt: 262.26 g/mol
InChI Key: CRDNMYFJWFXOCH-YPKPFQOOSA-N
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Description

Compound (3Z)-3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one, also known as 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one, is a derivative of indirubin. Indirubin is a naturally occurring compound found in the indigo plant and is known for its therapeutic properties, particularly in traditional Chinese medicine. This compound has gained attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties .

Preparation Methods

The synthesis of 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde.

    Condensation Reaction: This intermediate undergoes a condensation reaction with another molecule of 2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde in the presence of a base to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours.

    Purification: The crude product is purified using column chromatography to obtain the pure compound.

Chemical Reactions Analysis

2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents such as alkyl halides or acyl chlorides.

    Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or dimethyl sulfoxide. Reactions are often conducted at room temperature or under reflux conditions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of certain cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.

    Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets cyclin-dependent kinases (CDKs) and other enzymes involved in cell cycle regulation.

    Pathways Involved: It inhibits the activity of CDKs, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

2-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one can be compared with other indirubin derivatives:

Properties

IUPAC Name

(3Z)-3-(3-oxo-1H-indol-2-ylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,17H,(H,18,20)/b14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDNMYFJWFXOCH-YPKPFQOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)C4=CC=CC=C4N3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)C4=CC=CC=C4N3)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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